molecular formula C13H8N2O2 B12102904 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one CAS No. 23411-09-8

2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one

Cat. No.: B12102904
CAS No.: 23411-09-8
M. Wt: 224.21 g/mol
InChI Key: IIRIKMABQSRTSW-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Modern Medicinal Chemistry and Drug Discovery Research

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry and drug discovery. These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are exceptionally prevalent in nature and form the structural core of a vast array of biologically active molecules, including alkaloids, vitamins, and hormones. nih.govrsc.org In the realm of synthetic pharmaceuticals, their importance is paramount. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. tandfonline.com

The prevalence of these scaffolds in drug design can be attributed to several key factors. The presence of nitrogen atoms introduces basic centers, enhances polarity, and provides sites for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govnih.gov Modifications to the heterocyclic ring can profoundly influence a molecule's pharmacological properties, including its efficacy, pharmacokinetic profile, and toxicity. tandfonline.comnih.gov Consequently, nitrogen heterocycles are considered "privileged structures," as they are capable of binding to multiple receptors with high affinity, making them versatile starting points for developing novel therapeutic agents across a wide spectrum of diseases, such as cancer, infections, and inflammatory conditions. nih.govtandfonline.comrsc.org The ongoing and intensive research into the synthesis and application of nitrogen heterocycles underscores their central role in the quest for new and more effective medicines. nih.govrsc.org

Overview of Oxazinone and Pyrido-Fused Heterocyclic Scaffolds in Academic Contexts

Within the broad family of nitrogen heterocycles, oxazinone and pyrido-fused scaffolds have attracted considerable academic interest due to their diverse chemical reactivity and biological potential.

Oxazinone Scaffolds: Oxazinones are six-membered heterocyclic rings containing one nitrogen atom, one oxygen atom, and a carbonyl group. The 1,3-oxazin-4-one ring system, in particular, serves as a valuable building block in organic synthesis and is a core component of various biologically active compounds. For instance, the benzofused analogue, 2-phenyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one, has been synthesized and evaluated for its anticancer properties. ubaya.ac.idresearchgate.net These scaffolds are known to be reactive intermediates, capable of undergoing ring-opening reactions with nucleophiles, which allows for their conversion into other important heterocyclic systems.

Pyrido-Fused Heterocyclic Scaffolds: The fusion of a pyridine (B92270) ring with another heterocyclic system gives rise to pyridofused scaffolds, which are prominent in medicinal chemistry. The electronic properties of the pyridine ring, combined with the fused partner, can lead to potent and selective biological activity. Among these, the pyrido[2,3-d]pyrimidine (B1209978) scaffold is one of the most extensively studied. pearson.com Due to its structural similarity to purines, an essential component of DNA and RNA, this scaffold has been successfully exploited to develop inhibitors for a variety of protein kinases. nih.gov Numerous derivatives have been reported as potent agents against cancer and other diseases. nih.govrsc.org Research has also been conducted on the synthesis of other related systems, such as pyrido[2,3-d]oxazines and various isomeric pyridopyrimidines, highlighting the modularity and therapeutic potential of this structural class. tandfonline.compearson.com

Specific Focus on 2-Phenyl-4H-pyrido[2,3-d]nih.govtandfonline.comoxazin-4-one within Related Structural Frameworks

Structural Framework: The compound 2-Phenyl-4H-pyrido[2,3-d] nih.govtandfonline.comoxazin-4-one is a fused heterocyclic system where a pyridine ring is annulated with a 1,3-oxazin-4-one ring. The core structure consists of a pyridine ring fused at the tandfonline.comnih.gov positions to the oxazinone. A phenyl group is substituted at the 2-position of the oxazinone ring, and a ketone functional group is present at the 4-position.

Plausible Synthesis: While specific literature detailing the synthesis of this exact molecule is limited, its preparation can be logically inferred from established synthetic routes for analogous compounds, such as 2-phenyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one. ubaya.ac.idnih.gov The most direct and common method for constructing the 2-substituted-4H- nih.govtandfonline.comoxazin-4-one ring is the cyclocondensation of an ortho-amino-carboxylic acid with an acyl chloride.

In this case, the synthesis would involve the reaction of 2-aminonicotinic acid (the pyridine analogue of anthranilic acid) with benzoyl chloride . nih.gov The reaction mechanism proceeds via a nucleophilic acyl substitution. The amino group of 2-aminonicotinic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. pearson.com This is followed by an intramolecular cyclization, where the carboxylic acid group reacts to displace the hydroxyl group, and subsequent dehydration leads to the formation of the fused heterocyclic ring system of 2-Phenyl-4H-pyrido[2,3-d] nih.govtandfonline.comoxazin-4-one. Pyridine is often used as the solvent and as a base to neutralize the HCl byproduct generated during the reaction. nih.gov

Relationship to Other Frameworks: This compound is structurally related to several key scaffolds. It is a direct analogue of the well-studied 2-phenyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one, where the benzene (B151609) ring of the benzoxazinone (B8607429) is replaced by a pyridine ring. nih.gov More significantly, it is a close bioisostere of the highly researched pyrido[2,3-d]pyrimidin-4-one scaffold, where the N3 nitrogen and C4-keto group of the pyrimidine (B1678525) ring are replaced by an oxygen atom and a keto group in the oxazinone, respectively. nih.gov This structural similarity suggests that it could potentially mimic the biological activity of these related compounds.

Scope and Objectives of Academic Research on 2-Phenyl-4H-pyrido[2,3-d]nih.govtandfonline.comoxazin-4-one

Given the limited specific research on 2-Phenyl-4H-pyrido[2,3-d] nih.govtandfonline.comoxazin-4-one, the scope and objectives for its academic investigation can be projected based on the extensive studies of its structural analogues.

The primary objectives would likely include:

Synthesis and Characterization: The initial goal would be the development of an efficient and reliable synthetic protocol for the title compound and its derivatives. This would involve optimizing reaction conditions for the cyclocondensation of 2-aminonicotinic acid with various substituted benzoyl chlorides to generate a library of compounds for further study. Full structural characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential.

Investigation as a Synthetic Intermediate: 1,3-Oxazin-4-one rings are known to be valuable precursors in heterocyclic chemistry. A key research objective would be to explore the reactivity of the 2-Phenyl-4H-pyrido[2,3-d] nih.govtandfonline.comoxazin-4-one core. Its reaction with various nucleophiles (e.g., hydrazines, amines) could provide synthetic entry into more complex and novel fused heterocyclic systems, such as triazolo- or imidazo-pyridopyrimidines.

Biological Evaluation: Drawing from the well-documented anticancer activities of the related pyrido[2,3-d]pyrimidine and benzo[d] nih.govtandfonline.comoxazin-4-one scaffolds, a major objective would be the biological screening of the title compound. nih.govubaya.ac.idresearchgate.net The research would focus on evaluating its cytotoxic effects against a panel of human cancer cell lines. Based on the activities of its analogues, which often function as kinase inhibitors, subsequent studies would aim to identify specific biological targets, such as Epidermal Growth Factor Receptor (EGFR) or Pim-1 kinase, to elucidate its mechanism of action. nih.govrsc.org The ultimate goal is to determine if this scaffold can serve as a new pharmacophore for the development of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23411-09-8

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

2-phenylpyrido[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C13H8N2O2/c16-13-10-7-4-8-14-11(10)15-12(17-13)9-5-2-1-3-6-9/h1-8H

InChI Key

IIRIKMABQSRTSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)O2

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One and Analogues

Classical and Contemporary Approaches to Fused 1,3-Oxazin-4-one Ring Systems

The construction of the pyrido[2,3-d] nih.govubaya.ac.idoxazin-4-one core and its benzannulated counterpart, benzoxazinone (B8607429), can be achieved through a variety of synthetic routes. These methods often involve the cyclization of ortho-substituted aminocarboxylic acids.

Cyclization Reactions Utilizing 2-Amino Nicotinic Acid Derivatives

The synthesis of the pyrido[2,3-d] nih.govubaya.ac.idoxazin-4-one scaffold typically commences with 2-aminonicotinic acid or its derivatives. These precursors contain the requisite ortho-amino and carboxylic acid functionalities primed for cyclization. The general strategy involves the acylation of the amino group followed by an intramolecular condensation to form the oxazinone ring. While specific literature on the direct cyclization of a wide array of 2-aminonicotinic acid derivatives to pyridoxazinones is specialized, the principles are well-established in heterocyclic chemistry. The reactivity of the 2-aminonicotinic acid moiety allows for its transformation into various intermediates that can subsequently be cyclized to the desired oxazinone.

Application of Acyl Chlorides and Related Reagents in Heterocyclic Ring Closure

A prevalent and efficient method for the synthesis of 2-substituted-4H-pyrido[2,3-d] nih.govubaya.ac.idoxazin-4-ones involves the use of acyl chlorides. Specifically, for the synthesis of the title compound, 2-aminonicotinic acid is treated with benzoyl chloride. This reaction typically proceeds in the presence of a base, such as pyridine (B92270), which serves as both a solvent and a catalyst.

The reaction mechanism involves two main steps. Initially, the nucleophilic amino group of 2-aminonicotinic acid attacks the electrophilic carbonyl carbon of benzoyl chloride in a nucleophilic acyl substitution reaction. This results in the formation of an N-benzoyl-2-aminonicotinic acid intermediate. The base facilitates this step by deprotonating the amino group, increasing its nucleophilicity. In the subsequent step, an intramolecular cyclization occurs. The carboxylic acid group, often activated by conversion to a mixed anhydride in situ, is attacked by the amide oxygen, leading to the closure of the six-membered oxazinone ring and the elimination of a water molecule. This process yields the final 2-Phenyl-4H-pyrido[2,3-d] nih.govubaya.ac.idoxazin-4-one product. The use of pyridine as a catalyst has been shown to be highly effective in promoting this transformation, leading to good yields of the desired benzoxazinone analogues.

Table 1: Reaction Conditions for the Synthesis of 2-Phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one, an analogue of the target compound.
Starting MaterialReagentCatalyst/SolventYieldReference
Anthranilic acidBenzoyl chloridePyridine80%
Anthranilic acid3,4-dichlorobenzoyl chloridePyridine86%
Anthranilic acid2,4-dichlorobenzoyl chloridePyridine82%
Anthranilic acid4-nitrobenzoyl chloridePyridine46%

Strategies from Anthranilic Acid Precursors for Benzoxazinone Analogues

The synthesis of benzoxazinones, the benzene-annulated analogues of pyridoxazinones, from anthranilic acid is a well-established field that provides valuable insights into the synthesis of the title compound. One of the earliest and most fundamental methods involves the reaction of anthranilic acid with aroyl chlorides in the presence of excess pyridine, a method first reported by Heller and Fiesselmann in 1902. nih.gov Since this initial discovery, a multitude of other synthetic approaches have been developed.

Contemporary methods for the synthesis of 2-substituted-4H-benzo[d] nih.govubaya.ac.idoxazin-4-ones from anthranilic acid include:

Copper-catalyzed decarboxylative coupling: This method utilizes α-keto acids as the acyl source in a one-pot reaction with anthranilic acids, proceeding through an amidation process. nih.gov

Acid-catalyzed reaction with orthoesters: Anthranilic acids react with orthoesters under thermal or microwave-assisted conditions to yield benzoxazinones. nih.gov

Cascade annulations and oxidative condensations: These more complex, one-pot procedures often involve multiple bond-forming events to construct the heterocyclic ring system. nih.gov

These varied strategies for benzoxazinone synthesis underscore the versatility of anthranilic acid as a precursor and provide a template for the development of analogous reactions with 2-aminonicotinic acid to access the corresponding pyridoxazinones.

Targeted Synthesis of 2-Phenyl Derivatives

The introduction of a phenyl group at the 2-position of the pyrido[2,3-d] nih.govubaya.ac.idoxazin-4-one core is a key structural feature of the title compound. This is typically achieved through the use of a phenyl-containing reagent that becomes incorporated into the heterocyclic ring during its formation.

Introduction of the Phenyl Moiety via Specific Reaction Pathways

The most direct and widely employed method for introducing the 2-phenyl group is the reaction of 2-aminonicotinic acid with benzoyl chloride. In this reaction, the benzoyl group (C6H5CO-) is directly transferred to the amino group of the 2-aminonicotinic acid, forming an N-benzoyl intermediate. Subsequent intramolecular cyclization incorporates the phenyl-substituted carbonyl carbon into the oxazinone ring at the 2-position. This approach is highly efficient and allows for the direct installation of the desired phenyl moiety in a single synthetic operation from the key precursors. The reaction of anthranilic acid with benzoyl chloride to produce 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one in high yield (90% ± 2%) serves as a strong precedent for this transformation. ubaya.ac.id

Table 2: Spectroscopic Data for 2-Phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one.
Spectroscopic TechniqueKey FeaturesReference
¹H-NMRAromatic protons observed in the range of δ 7.57-8.19 ppm. ubaya.ac.id
¹³C-NMRCarbonyl carbon signal at δ 158.8 ppm and imine carbon signal at δ 156.4 ppm, confirming the benzoxazine ring formation. ubaya.ac.id

Regioselectivity and Stereoselectivity Considerations in Synthetic Routes

Regioselectivity: The synthesis of 2-Phenyl-4H-pyrido[2,3-d] nih.govubaya.ac.idoxazin-4-one from 2-aminonicotinic acid and benzoyl chloride is expected to be highly regioselective. 2-Aminonicotinic acid possesses two primary nucleophilic sites: the amino group and the carboxylate group (under basic conditions). However, the amino group is significantly more nucleophilic than the carboxylate. Therefore, the initial acylation with benzoyl chloride will occur selectively at the amino group. The subsequent intramolecular cyclization is also regioselective, as the geometry of the resulting N-benzoyl-2-aminonicotinic acid intermediate strongly favors the formation of the six-membered oxazinone ring over other potential, more strained ring systems.

Stereoselectivity: The final product, 2-Phenyl-4H-pyrido[2,3-d] nih.govubaya.ac.idoxazin-4-one, is a planar, aromatic-like heterocyclic system. The key N-benzoyl-2-aminonicotinic acid intermediate is also achiral and planar. As the cyclization reaction proceeds from this planar intermediate to a planar product, no new stereocenters are formed. Consequently, stereoselectivity is not a consideration in the synthesis of the final, fully aromatic-like pyridoxazinone ring system.

Advanced Synthetic Techniques and Conditions

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govresearchgate.net By utilizing microwave irradiation, reaction mixtures are heated uniformly and rapidly, which can lead to dramatically reduced reaction times, increased product yields, and fewer side reactions. researchgate.netnih.gov This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. researchgate.netejbps.com

In the context of heterocyclic synthesis, microwave irradiation has been successfully applied to produce a wide array of scaffolds, including those related to pyridoxazinones. For instance, the synthesis of various nitrogen- and oxygen-containing heterocycles has shown that microwave conditions can reduce reaction times from hours to mere minutes while simultaneously improving yields. nih.gov A study on the synthesis of 1,2,4-triazole derivatives found that microwave irradiation consistently provided better yields compared to conventional heating. scielo.org.za Similarly, the synthesis of pyrazolone derivatives was achieved efficiently under solvent-free microwave conditions. scielo.br

The application of microwave technology to the synthesis of benzoxazinones, close structural analogues of pyridoxazinones, has been shown to be more economical and environmentally friendly than conventional procedures. ejbps.com One-pot, three-component reactions to form thiazolyl-pyridazinediones have also been effectively conducted under microwave irradiation, resulting in high yields in short reaction times. mdpi.com These examples underscore the potential of microwave-assisted protocols to enhance the efficiency of synthesizing 2-Phenyl-4H-pyrido[2,3-d] nih.govsemanticscholar.orgoxazin-4-one.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis

Heterocyclic System Reaction Type Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Quinolin-4-ylmethoxychromen-4-ones Condensation 60 min, Lower Yield 4 min, 80-95% nih.gov
2-Quinolinone-fused γ-lactones Cyclization 4 hours 10 seconds nih.gov
Quinolines Friedländer Reaction N/A, 34% (Average) 30-40 min, 72% (Average) nih.gov
Pyrazol-3-one Cyclocondensation N/A 2-4 min, ~67% scielo.br

Transition-Metal-Catalyzed Reactions (e.g., Gold(I)-catalyzed, Pd-catalyzed)

Transition-metal catalysis provides a versatile and powerful platform for the synthesis of complex heterocyclic structures. Catalysts based on metals like palladium and gold can enable transformations that are otherwise difficult to achieve, often with high selectivity and under mild conditions.

Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is widely used for constructing carbocyclic and heterocyclic skeletons. researchgate.net A notable application relevant to the synthesis of pyridoxazinone analogues involves the functionalization of 2-phenyl-4H-benzo[d] nih.govsemanticscholar.orgoxazin-4-ones. A palladium-catalyzed protocol has been developed for the reaction of these benzoxazinones with α-oxo carboxylic acids, proceeding through C-N/C-C bond formation to yield complex fused isoindolinone structures. researchgate.net This transformation demonstrates the utility of palladium catalysis in activating and functionalizing the benzoxazinone core, a strategy that could be adapted for the pyridoxazinone scaffold. researchgate.net

Gold (Au)-Catalyzed Reactions: Gold catalysis, particularly with Gold(I) complexes, has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack. rsc.org This reactivity is highly valuable for constructing heterocyclic rings. nih.gov For instance, gold(I) catalysts have been employed in the enantioselective synthesis of various oxazines and other related heterocycles through the hydroalkoxylation of allenes with hydroxylamines. nih.gov While the addition of oxygen nucleophiles can be challenging, the use of chiral anions in conjunction with gold(I) complexes has been shown to induce good to excellent enantioselectivity. nih.gov This methodology offers a potential pathway for the asymmetric synthesis of pyridoxazinone precursors. Gold catalysts are also effective in mediating the formation of pyrazoline derivatives from diaziridines and alkynes via a proposed mechanism involving ring-opening, alkyne insertion, and intramolecular hydroamination. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed Reactions for Heterocycle Synthesis

Catalyst System Reaction Type Substrates Product Type Reference
Palladium(II) Oxidative Cyclization Diaryl-amines Carbazoles researchgate.net
Palladium Decarboxylative C-H Functionalization 2-Phenyl-4H-benzo[d] nih.govsemanticscholar.orgoxazin-4-ones, α-Oxo Carboxylic Acids Isoindolinones researchgate.net
Gold(I) Hydroalkoxylation of Allenes N-linked Hydroxylamines, Allenes Vinyl-isoxazolidines, Oxazines nih.gov

Multi-Component Reactions (MCRs) and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic chemistry that combine multiple reaction steps in a single vessel without the need for isolating intermediate products. nih.gov This approach enhances operational simplicity, reduces waste, and allows for the rapid construction of complex molecules from simple starting materials. beilstein-journals.orgnih.gov

These strategies have been successfully applied to the synthesis of various pyridine and pyrazole-containing heterocycles. For example, a facile one-pot synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones has been developed using a sequential coupling and cyclization of 6-hydroxypicolinic acids and β-hydroxylamines. nih.gov This process proceeds in good yield under mild conditions, showcasing the power of one-pot methods for building fused pyridine ring systems. nih.gov Another example is the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridines, which has been utilized to generate potent antileukemic agents. nih.gov

The synthesis of pyridazine C-nucleosides has been achieved through a mild, three-step one-pot procedure involving cycloaddition, reduction, and cyclization. mdpi.com Furthermore, MCRs under microwave irradiation have been used to prepare novel thiazolyl-pyridazinediones, combining the benefits of both advanced techniques. mdpi.com These methodologies demonstrate significant potential for the efficient and convergent synthesis of the 2-Phenyl-4H-pyrido[2,3-d] nih.govsemanticscholar.orgoxazin-4-one core structure by combining the necessary pyridine, oxazinone, and phenyl fragments in a single, streamlined process.

Cross-Dehydrogenative Coupling (CDC) Strategies for Scaffold Functionalization

Cross-dehydrogenative coupling (CDC) is a powerful and atom-economical strategy for forming chemical bonds (e.g., C-C, C-N, C-O) through the direct coupling of two C-H bonds or a C-H and an X-H bond, typically with the aid of an oxidant. This approach avoids the need for pre-functionalized starting materials, making it a highly efficient method for molecular construction and functionalization.

The application of CDC to heterocyclic systems allows for the direct introduction of new substituents onto the core scaffold. Research on phenothiazine derivatives has shown that the reactivity in CDC reactions can be tuned by modifying the heterocyclic backbone. For instance, while phenothiazines typically undergo cross-dehydrogenative amination, the related benzophenothiazine scaffold shows a strong preference for C-C bond-forming reactions with phenols and indoles. nih.gov This reaction is effectively promoted by a chromium(III)-based Lewis acid catalyst. nih.gov

This principle could be extended to the functionalization of the 2-Phenyl-4H-pyrido[2,3-d] nih.govsemanticscholar.orgoxazin-4-one ring system. By selecting appropriate catalysts (e.g., based on Cr, Cu, or Fe) and coupling partners, it would be theoretically possible to forge new C-C or C-N bonds at specific C-H positions on the pyridine or phenyl rings of the molecule, providing direct access to a library of novel analogues.

T3P-Mediated Cyclization Approaches for Related Heterocycles

Propylphosphonic anhydride (T3P®) has emerged as a highly effective and versatile coupling and water-scavenging reagent in organic synthesis. It is particularly useful for promoting amide bond formation and cyclization reactions under mild conditions. rxweb-prd.com Key advantages of T3P® include its safety, the easy removal of its water-soluble by-products, and its ability to minimize epimerization in reactions involving chiral substrates. semanticscholar.orgnih.gov

T3P® has been successfully employed in the synthesis of heterocycles structurally related to pyridoxazinones. A notable example is the preparation of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govsemanticscholar.orgthiazin-4-ones. nih.govnih.gov This synthesis involves the T3P®-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. The reactions are operationally simple, can be performed at room temperature without anhydrous solvents, and provide moderate to good yields. nih.gov The process can be conducted as either a two-component or a three-component reaction, forming the imine in situ in the latter case. nih.gov

The mechanism involves the activation of the carboxylic acid by T3P®, facilitating intramolecular cyclization. mdpi.com This methodology has also been applied to synthesize naphthoxazinones from 2-naphthol, methyl carbamate, and aromatic aldehydes in a one-pot, two-step protocol where T3P® is used in both the initial condensation and the final intramolecular acylation step. mdpi.com Given its effectiveness in promoting the cyclization of pyridine- and benzo-fused heterocycles, T3P® represents a promising reagent for the final ring-closing step in the synthesis of 2-Phenyl-4H-pyrido[2,3-d] nih.govsemanticscholar.orgoxazin-4-one from an appropriate N-acyl-2-aminonicotinic acid precursor.

Table 3: T3P®-Mediated Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govsemanticscholar.orgthiazin-4-ones nih.gov

Aryl Substituent Reaction Type Yield (%)
Phenyl 2-Component 53
4-Methylphenyl 2-Component 63
4-Methoxyphenyl 2-Component 49
4-Chlorophenyl 2-Component 56

Intramolecular Aza-Wittig Reactions in Pyridooxazine Synthesis

The intramolecular aza-Wittig reaction is a robust and versatile method for the synthesis of nitrogen-containing heterocycles. ehu.es The reaction typically involves the cyclization of an iminophosphorane, generated in situ from an organic azide via the Staudinger reaction, with an internal electrophilic group such as an ester, amide, or ketone. ehu.essemanticscholar.org This tandem Staudinger/aza-Wittig sequence is conducted under neutral and mild conditions, generally resulting in high yields. ehu.es

This strategy has been applied to synthesize a wide range of heterocyclic systems, from simple monocycles to complex polycyclic natural products. semanticscholar.org Of particular relevance is its application in the synthesis of fused pyridine systems. For example, the intramolecular aza-Wittig reaction is a key step in a two-step procedure to synthesize pyrido[2,3-d]pyrimidines, a scaffold closely related to pyridoxazinones. researchgate.net

A synthetic route to 2-Phenyl-4H-pyrido[2,3-d] nih.govsemanticscholar.orgoxazin-4-one using this methodology would likely start with a derivative of 2-azidonicotinic acid. This starting material could be converted to an activated ester or amide bearing the desired phenyl group. Treatment with a phosphine, such as triphenylphosphine, would generate the iminophosphorane intermediate. Subsequent intramolecular cyclization between the iminophosphorane and the ester/amide carbonyl group would then form the oxazinone ring, yielding the target molecule. The chemoselectivity and mild conditions of the aza-Wittig reaction make it an attractive approach for constructing the pyridoxazinone core. semanticscholar.org

Synthetic Challenges and Optimization Strategies for Pyrido[2,3-d]nih.govresearchgate.netoxazinones

The synthesis of 2-phenyl-4H-pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one and its analogues, while crucial for accessing novel chemical entities, is accompanied by significant synthetic hurdles. These challenges primarily stem from the inherent reactivity of the pyridine ring fused to the oxazinone core and the complexities of controlling reaction pathways to ensure high yields and purity. The electron-deficient nature of the pyridine nucleus can influence the reactivity of adjacent functional groups, complicating cyclization and subsequent reactions. Key issues include managing the reactivity of precursors, optimizing reaction conditions to maximize yields, and minimizing the formation of impurities and isomeric byproducts that are often difficult to separate.

Overcoming Reactivity Issues of Pyridine-Fused Precursors

The construction of the pyrido[2,3-d] nih.govresearchgate.netoxazinone scaffold relies on the successful synthesis and cyclization of appropriately substituted pyridine precursors. A significant challenge lies in the limited availability of methods to prepare these specialized 1,4-oxazinone precursors, a factor that has historically hindered their broader application compared to other heterocyclic systems like triazines. nih.gov The electronic properties of the pyridine ring can deactivate the precursor molecule towards desired transformations or promote alternative, undesired reaction pathways.

Computational studies have suggested that 1,4-oxazinones are highly reactive precursors for tandem cycloaddition/cycloreversion sequences to form pyridine products. nih.govacs.org This inherent reactivity, however, is a double-edged sword. The same electronic features that make them valuable reaction partners also complicate their own synthesis. For instance, methods for preparing oxazinones often involve sensitive intermediates that can be prone to decomposition or side reactions, particularly under the elevated temperatures that may be required for cyclization. acs.org

Researchers have explored novel synthetic routes to overcome these limitations. One promising approach involves the Staudinger reductive cyclization of functionalized vinyl azide precursors to construct the 1,4-oxazinone ring. nih.gov This method provides a pathway to oxazinone derivatives that may be difficult to access through more traditional methods. The development of such strategies is critical for expanding the diversity of accessible pyrido[2,3-d] nih.govresearchgate.netoxazinone analogues and enabling further exploration of their chemical space.

Improving Reaction Yields and Purity Profiles

Studies on the reactivity of substituted oxazinone precursors have shown that the position of substituents plays a critical role in directing the outcome of cycloaddition reactions. acs.org While 5-substituted oxazinones can lead to pyridine products with excellent isomeric purity, oxazinones with substitution at the 6-position or at both the 5- and 6-positions often exhibit lower regioselectivity, resulting in isomeric mixtures that are challenging to separate. nih.govacs.org This highlights the importance of carefully designing the synthesis of the initial pyrido-oxazinone precursor to control the regiochemical outcome of subsequent transformations.

Optimization strategies often involve a systematic variation of reaction parameters. For analogous heterocyclic systems like pyrido[2,3-d]pyrimidines, researchers have successfully improved yields and reduced reaction times by exploring different solvents, employing catalysts such as iodine, and utilizing microwave irradiation to drive reactions to completion more efficiently than conventional heating. rsc.org Such approaches could be readily adapted for the synthesis of pyrido[2,3-d] nih.govresearchgate.netoxazinones. For example, the use of propargyl oxygen substitution on alkyne substrates reacting with the oxazinone precursor has been shown to afford good regioselectivity, yielding 2,4,6-substituted pyridines selectively. nih.gov

Oxazinone Precursor SubstitutionReactantIsomeric Ratio of Pyridine Products (Major:Minor)Reference
5-SubstitutedPhenyl acetyleneExcellent isomeric purity; little to no minor isomer observed acs.org
6-MethylPhenyl acetylene1:1 acs.org
6-Methyl2-Ethynyl benzaldehydeSingle isomer observed acs.org
6-MethylNitrophenylacetylene3:2 acs.org

Mechanistic Investigations of 2 Phenyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One Biological Activities

Enzyme Inhibition and Modulation Studies

While the parent pyrido-oxazinone scaffold is of interest in medicinal chemistry, detailed enzymatic and mechanistic studies for the 2-phenyl substituted variant are largely absent from the current scientific literature. The following sections detail the specific areas where information is lacking for 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one.

Inhibition of Serine Proteases (e.g., Human Leukocyte Elastase, Rhomboids)

There is no specific data available from published studies on the inhibitory activity of 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one against serine proteases such as human leukocyte elastase or rhomboids. While other classes of oxazinones have been investigated as serine protease inhibitors, this specific compound has not been the subject of such research. nih.gov

No kinetic data, including inhibition constants (Kᵢ) or IC₅₀ values, have been reported for the interaction between 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one and any serine protease. Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For instance, studies on other compounds, like elafin's inhibition of human leukocyte elastase, provide detailed kinetic parameters, but similar information for the target compound of this article is absent. nih.govnih.gov

The mechanism of serine protease inhibition by some oxazinones involves the formation of a covalent acyl-enzyme intermediate. However, there are no published investigations into whether 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one follows this or any other inhibitory mechanism, such as reversible binding. Consequently, details regarding acylation and deacylation rates are unknown.

Modulation of Alpha/Beta Hydrolases, Cholesterol Esterase, and Acetylcholinesterase

The inhibitory potential of 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one against alpha/beta hydrolases, cholesterol esterase, and acetylcholinesterase has not been specifically documented. Although structurally related benzoxazinones are known to inhibit these enzymes, direct evidence for the activity of this pyrido-oxazinone derivative is not available. nih.gov Research on other heterocyclic compounds has identified inhibitors of cholesterol esterase and acetylcholinesterase, but these findings cannot be directly extrapolated to the specific compound . nih.govmdpi.com

Inhibition of Endocannabinoid-Deactivating Enzyme, Monoacylglycerol Lipase (MAGL)

While there is growing interest in MAGL inhibitors for various therapeutic applications, no studies have been published that specifically evaluate 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one as a MAGL inhibitor. Research has been conducted on related structures, such as cis-hexahydro-pyrido-oxazinones, which have been identified as reversible and drug-like MAGL inhibitors. nih.gov However, these findings are not directly applicable to the 2-phenyl derivative.

Impact on Kinase Activity (e.g., Aurora Kinase, Polo-like Kinase, GSK, CDK, Src/Abl Kinase, EGFR)

There is a significant lack of information regarding the effect of 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one on various protein kinases. No published research has explored its potential to inhibit Aurora kinase, Polo-like kinase, glycogen (B147801) synthase kinase (GSK), cyclin-dependent kinase (CDK), Src/Abl kinase, or the epidermal growth factor receptor (EGFR). While other heterocyclic compounds, including some oxazinone derivatives, have been investigated as inhibitors of these important cancer-related targets, the specific activity of 2-Phenyl-4H-pyrido[2,3-d] nih.govsynchem.deoxazin-4-one remains uncharacterized. nih.govnih.govnih.govnih.govrsc.orgnih.gov

Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis

A crucial enzyme for the survival of certain prokaryotic pathogens, including the causative agent of tuberculosis, is Flavin-Dependent Thymidylate Synthase (FDTS), encoded by the thyX gene. nih.gov This enzyme represents an attractive therapeutic target as it is absent in humans. nih.gov High-throughput screening has identified inhibitors of FDTS that possess a benzo[b] nih.govafricaresearchconnects.comoxazin-3(4H)-one scaffold. nih.gov Structure-activity relationship (SAR) studies on these benzoxazinone (B8607429) derivatives have led to the development of potent inhibitors against the Mycobacterium tuberculosis FDTS (Mtb ThyX). nih.gov

While direct studies on 2-Phenyl-4H-pyrido[2,3-d] nih.govrsc.orgoxazin-4-one are not extensively documented in this context, the inhibitory success of the related benzoxazinone scaffold suggests that the pyrido[2,3-d] nih.govrsc.orgoxazin-4-one core may also effectively target Mtb ThyX. Further research, including modeling of potential hits within the FDTS active pocket, is warranted to explore this possibility and to guide synthetic modifications aimed at enhancing inhibitory activity. nih.gov

Cellular Pathway Interrogation

The biological effects of a compound are often the result of its influence on complex cellular signaling networks. Investigations into analogues of 2-Phenyl-4H-pyrido[2,3-d] nih.govrsc.orgoxazin-4-one have highlighted their ability to modulate key pathways implicated in disease.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its dysregulation is a hallmark of many chronic diseases, including cancer. While direct evidence for 2-Phenyl-4H-pyrido[2,3-d] nih.govrsc.orgoxazin-4-one is limited, studies on structurally related pyridopyrimidine derivatives have shown potent inhibitory effects on NF-κB. This suggests that the pyrido-fused heterocyclic system is a promising scaffold for developing modulators of this key inflammatory pathway. The exploration of 2-Phenyl-4H-pyrido[2,3-d] nih.govrsc.orgoxazin-4-one and its derivatives as NF-κB inhibitors could therefore be a fruitful area of research.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is structurally analogous to the pyrido[2,3-d] nih.govrsc.orgoxazin-4-one core, has demonstrated a broad spectrum of biological activities, including antiproliferative and antimicrobial effects. rsc.orgnih.gov The antiproliferative properties are often linked to the inhibition of various protein kinases that are crucial for cancer cell growth and survival. nih.gov

The antimicrobial potential of this class of compounds has been demonstrated against a range of bacterial and fungal pathogens. africaresearchconnects.comresearchgate.net The introduction of different substituents onto the core ring system can significantly influence the antimicrobial potency and spectrum. africaresearchconnects.comresearchgate.net For instance, certain novel derivatives of pyrido[2,3-d]pyrimidines have shown remarkable antimicrobial efficacy, in some cases surpassing that of established reference drugs. africaresearchconnects.com

Molecular Targets and Binding Mechanisms

Identifying the specific molecular targets of a compound is a cornerstone of understanding its mechanism of action. For 2-Phenyl-4H-pyrido[2,3-d] nih.govrsc.orgoxazin-4-one and its analogues, a combination of experimental and computational approaches has started to shed light on their protein targets and binding interactions.

Research into the anticancer properties of the related 2-Phenyl-4H-benzo[d] nih.govrsc.orgoxazin-4-one has pointed towards Methionyl-tRNA Synthetase (MRS) as a potential molecular target. researchgate.netubaya.ac.id This enzyme is essential for protein synthesis and is a validated target for anticancer drug development. The benzoxazinone analogue demonstrated inhibitory activity against the human lung cancer cell line A549. researchgate.netubaya.ac.id

Furthermore, derivatives of the related 4-phenyl-2H-benzo[b] nih.govafricaresearchconnects.comoxazin-3(4H)-one scaffold have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govdrugbank.com The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. nih.govdrugbank.com These findings suggest that the oxazinone core is a versatile scaffold that can be adapted to target different key proteins in cancer cells.

Table 1: Investigated Protein Targets for Analogues of 2-Phenyl-4H-pyrido[2,3-d] nih.govrsc.orgoxazin-4-one

Analogue ScaffoldProtein TargetBiological ActivityReference
2-Phenyl-4H-benzo[d] nih.govrsc.orgoxazin-4-oneMethionyl-tRNA Synthetase (MRS)Anticancer researchgate.net, ubaya.ac.id
4-Phenyl-2H-benzo[b] nih.govafricaresearchconnects.comoxazin-3(4H)-onePI3K/mTORAnticancer nih.gov, drugbank.com
Benzo[b] nih.govafricaresearchconnects.comoxazin-3(4H)-oneFlavin-Dependent Thymidylate Synthase (ThyX)Antitubercular nih.gov

Molecular docking studies have been instrumental in elucidating the potential binding modes of oxazinone derivatives with their protein targets. In the case of 2-Phenyl-4H-benzo[d] nih.govrsc.orgoxazin-4-one, computational docking into the active site of Methionyl-tRNA Synthetase (PDB ID: 1PG2) was performed. researchgate.netubaya.ac.id

Table 2: Molecular Docking Results for 2-Phenyl-4H-benzo[d] nih.govrsc.orgoxazin-4-one

ParameterValueReference
Target ProteinMethionyl-tRNA Synthetase (MRS) researchgate.net, ubaya.ac.id
PDB ID1PG2 researchgate.net, ubaya.ac.id
Rerank Score (kcal/mol)-76.04 researchgate.net, ubaya.ac.id

These computational predictions, coupled with experimental biological data, provide a solid foundation for the rational design of more potent and selective inhibitors based on the 2-Phenyl-4H-pyrido[2,3-d] nih.govrsc.orgoxazin-4-one scaffold.

Computational Chemistry and in Silico Approaches for 2 Phenyl 4h Pyrido 2,3 D 1 2 Oxazin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's reactivity and spectroscopic behavior.

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. ajchem-a.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

While specific DFT calculations for 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one are not extensively documented in the literature, analysis of structurally similar compounds provides valuable insights. For instance, DFT studies on various heterocyclic compounds are common. scribd.comnih.gov In a study of a 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the frontier orbital energies. ajchem-a.com The HOMO-LUMO energy gap for this molecule was found to be significant, indicating good kinetic stability. ajchem-a.com

The molecular electrostatic potential (MEP) map is another useful tool derived from electronic structure calculations. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the aforementioned oxadiazole, the MEP analysis revealed that the nitrogen atoms of the oxadiazole ring were the most electron-rich sites, suggesting they are likely points for electrophilic attack. ajchem-a.com A similar analysis for 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one would likely identify the pyridine (B92270) nitrogen and the carbonyl oxygen as key nucleophilic centers.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. ajchem-a.comnih.gov
MEP Map Molecular Electrostatic Potential map.Visualizes electron density, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. nih.gov

This table describes the parameters of electronic structure analysis.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule's normal modes, which can then be compared with experimental spectra to confirm the structure and assign specific vibrational bands. researchgate.net

A detailed theoretical and experimental vibrational analysis has been performed on the isomeric compound, 2-phenyl-4H-3,1-benzoxazin-4-one, using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-31G* basis set. researchgate.netresearchgate.net The results showed that the B3LYP method provided a better approximation of the observed fundamental wavenumbers compared to the HF results. researchgate.netresearchgate.net

For 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one, the key vibrational modes would be associated with its constituent functional groups. The FT-IR spectrum of the related benzoxazinone (B8607429) isomer showed characteristic absorption bands for the C=O lactone at 1764 cm⁻¹ and the -C=N bond at 1614 cm⁻¹. ubaya.ac.id Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. researchgate.net The presence of the pyridine ring in the target compound would introduce additional characteristic vibrations.

Below is a table summarizing key experimental and calculated vibrational frequencies for the analogous compound, 2-phenyl-4H-3,1-benzoxazin-4-one, which provides a reference for what would be expected for the title compound. researchgate.net

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (B3LYP/6-31G*) (cm⁻¹)
C=O Stretching175517521756
C=N Stretching163016301629
Phenyl Ring Stretching159915991600
C-O-C Stretching124812451245
Aromatic C-H Stretching306530693068

This table presents selected vibrational frequencies for the analogous compound 2-phenyl-4H-3,1-benzoxazin-4-one, offering a comparative basis for 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one.

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For molecules with rotatable bonds, multiple conformers can exist, and computational methods can determine their relative energies and stabilities. The planarity of ring systems is also a key aspect of conformational assessment.

For 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one, a key conformational feature would be the dihedral angle between the fused pyrido-oxazinone ring system and the phenyl ring at the 2-position. In a related study on (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, the oxazole (B20620) ring was found to be essentially planar, with the pendent benzene (B151609) ring slightly twisted out of this plane. pharmpharm.ru It is expected that the fused heterocyclic ring of 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one would also be largely planar.

Computational studies can also be used to assess molecular stability under various conditions. For example, a study on a quinazoline-4(3H)-one derivative used computational methods alongside experimental techniques to predict and confirm its degradation pathways under stress conditions like hydrolysis. researchgate.net The study found the compound to be unstable to hydrolysis in an alkaline medium, leading to a break in the amide group. researchgate.net Such an analysis for 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one would be crucial for understanding its stability and potential degradation products.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and molecular dynamics, are vital for studying how a small molecule like 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one might interact with a biological macromolecule, such as a protein or enzyme. These methods are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. This allows for the identification of potential biological targets and the elucidation of key binding interactions, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

While no specific docking studies for 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one are available, a study on its isomer, 2-phenyl-4H-benzo[d] ubaya.ac.idresearchgate.netoxazin-4-one, provides a relevant example. ubaya.ac.idnih.gov In that study, the compound was docked into the active site of Methionyl-tRNA Synthetase (MRS), an enzyme implicated in cancer cell proliferation (PDB ID: 1PG2). ubaya.ac.idnih.gov The docking simulation yielded a Rerank Score of -76.04 Kcal/mol, indicating a favorable binding interaction. ubaya.ac.idnih.gov Analysis of the binding mode revealed crucial interactions between the ligand and the amino acid residues in the protein's active site. ubaya.ac.id

The general workflow for such a study is as follows:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand's 3D structure is built and its geometry is optimized using energy minimization. ubaya.ac.id

Docking Simulation: A docking program (e.g., Molegro Virtual Docker, AutoDock) is used to search for the best binding poses of the ligand within the protein's active site. ubaya.ac.idresearchgate.net

Analysis of Results: The results are analyzed based on the docking score (binding affinity) and the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. nih.gov

ParameterValue (for 2-phenyl-4H-benzo[d] ubaya.ac.idresearchgate.netoxazin-4-one)Description
Protein Target Methionyl-tRNA Synthetase (MRS)An enzyme involved in protein synthesis, targeted for anticancer activity. ubaya.ac.id
PDB ID 1PG2The unique identifier for the protein structure in the Protein Data Bank. ubaya.ac.idnih.gov
Docking Score (Rerank Score) -76.04 Kcal/molA measure of the binding affinity between the ligand and the protein; more negative values indicate stronger binding. ubaya.ac.idnih.gov
Native Ligand Score -93.50 Kcal/molThe docking score of the original ligand found in the crystal structure, used as a reference. nih.gov

This table shows the molecular docking results for the isomeric compound 2-phenyl-4H-benzo[d] ubaya.ac.idresearchgate.netoxazin-4-one, illustrating the type of data generated in a docking study. ubaya.ac.idnih.gov

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water). nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time from a reference structure. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This identifies the flexible and rigid regions of the protein by measuring the fluctuation of individual amino acid residues. Residues that interact with the ligand are often observed to have lower fluctuations, indicating they are stabilized by the binding.

Interaction Analysis: Throughout the simulation, the persistence of hydrogen bonds and other non-covalent interactions between the ligand and the protein can be monitored to confirm the stability of the binding mode predicted by docking.

While specific MD simulations for 2-Phenyl-4H-pyrido[2,3-d] ubaya.ac.idresearchgate.netoxazin-4-one have not been reported, this technique is a standard and powerful tool for validating docking results and gaining a deeper understanding of the dynamic nature of ligand-receptor interactions. nih.gov

Virtual Screening and Lead Optimization Strategies

Currently, there are no published studies detailing virtual screening protocols or lead optimization efforts specifically for 2-Phenyl-4H-pyrido[2,3-d] researchgate.netsynchem.deoxazin-4-one. In drug discovery, virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is often followed by lead optimization, an iterative process of modifying a promising compound (a "hit" or "lead") to improve its pharmacological properties, such as efficacy, selectivity, and metabolic stability.

For related structures, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, virtual screening has been employed to identify potential inhibitors of enzymes like thymidylate synthase. These studies involve docking large compound libraries into the active site of the target protein to predict binding affinities and modes. However, no such data has been reported for 2-Phenyl-4H-pyrido[2,3-d] researchgate.netsynchem.deoxazin-4-one.

Theoretical Studies on Reaction Mechanisms and Synthetic Pathways

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the synthesis of novel compounds. This can involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

Computational Elucidation of Synthetic Transformations and Intermediates

There is a lack of published research on the computational elucidation of the synthetic pathways leading to 2-Phenyl-4H-pyrido[2,3-d] researchgate.netsynchem.deoxazin-4-one. While the synthesis of analogous compounds like 2-phenyl-4H-benzo[d] researchgate.netsynchem.deoxazin-4-one has been described, often involving the reaction of anthranilic acid with benzoyl chloride, detailed computational studies of the reaction intermediates and transition states for the pyridoxazinone equivalent are not available. Such studies would typically employ methods like Density Functional Theory (DFT) to model the reaction step-by-step.

Energetic Profiles and Transition States of Chemical Reactions

Detailed energetic profiles and the characterization of transition states for the chemical reactions involved in the synthesis or derivatization of 2-Phenyl-4H-pyrido[2,3-d] researchgate.netsynchem.deoxazin-4-one have not been reported in the scientific literature. This type of analysis is crucial for understanding reaction kinetics and for optimizing reaction conditions to improve yields and reduce byproducts.

Emerging Research Frontiers and Potential Applications

Development of Chemical Probes and Biosensors Utilizing the Pyrido[2,3-d]nih.govclockss.orgoxazinone Scaffold

The inherent structural features of the pyrido[2,3-d] nih.govclockss.orgoxazinone core make it an attractive candidate for the design of sophisticated chemical probes and biosensors. These tools are instrumental in elucidating complex biological processes at the molecular level.

Design and Synthesis of Fluorescent Probes

While direct examples of fluorescent probes based on the 2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one scaffold are not extensively documented, the closely related pyrido[2,3-b]indolizine and other pyridyl-fused heterocyclic systems have shown significant promise as fluorescent materials. mdpi.com The synthesis of such probes often involves the introduction of fluorogenic moieties or environmentally sensitive groups onto the core scaffold. For instance, a common strategy involves the incorporation of a "push-pull" system, where electron-donating and electron-accepting groups are strategically placed to modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule. mdpi.com

The synthesis of fluorescent derivatives of the pyrido[2,3-d] nih.govclockss.orgoxazinone scaffold could be envisioned through several synthetic routes. One potential approach involves the condensation of a substituted 2-aminonicotinic acid with a fluorescently-labeled benzoyl chloride derivative. Alternatively, post-synthetic modification of the 2-phenyl ring or the pyridine (B92270) ring of the core structure could be employed to append a fluorophore. The choice of synthetic strategy would depend on the desired photophysical properties and the intended biological target.

Table 1: Potential Synthetic Strategies for Fluorescent Pyrido[2,3-d] nih.govclockss.orgoxazinone Probes

StrategyDescriptionPotential Fluorophores
Pre-functionalization of Building Blocks Synthesis using a fluorescently-tagged starting material, such as a substituted benzoyl chloride.Dansyl, NBD, Coumarin
Post-synthetic Modification Chemical modification of the pre-formed pyrido[2,3-d] nih.govclockss.orgoxazinone scaffold to introduce a fluorescent label.BODIPY, Fluorescein, Rhodamine
Intrinsic Fluorophore Design Modification of the core scaffold to create an intrinsically fluorescent molecule through extended π-conjugation or the introduction of specific substituents.Styryl derivatives, extended aromatic systems

Applications in Biological Imaging and Detection Systems

Fluorescent probes derived from the pyrido[2,3-d] nih.govclockss.orgoxazinone scaffold could find a multitude of applications in biological imaging and as components of detection systems. Their utility would be dictated by their specific photophysical properties, such as excitation and emission wavelengths, quantum yield, and sensitivity to the local microenvironment.

For example, probes designed to exhibit fluorescence changes upon binding to a specific biomolecule (e.g., an enzyme or a receptor) could be used to visualize the localization and activity of that target within living cells. Probes with environmentally sensitive fluorescence (solvatochromic probes) could be employed to map changes in cellular polarity or viscosity. Furthermore, the development of ratiometric probes, which display a shift in their emission wavelength upon target interaction, would allow for quantitative measurements that are independent of probe concentration.

The potential for these probes extends to the development of biosensors for the detection of specific analytes. By immobilizing a pyrido[2,3-d] nih.govclockss.orgoxazinone-based probe onto a solid support, a sensor could be created to detect the presence of a target molecule in a biological sample, with the signal being a change in fluorescence intensity or wavelength.

Scaffold Hopping and Lead Diversification Strategies in Drug Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity. This approach is often employed to discover novel intellectual property, improve pharmacokinetic properties, or overcome toxicity issues associated with the original lead compound.

The 2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one scaffold can be both a starting point and a destination in scaffold hopping campaigns. Given its structural similarity to other biologically active heterocyclic systems, such as pyrido[2,3-d]pyrimidines and quinazolinones, it represents a viable alternative for lead optimization. nih.gov For instance, if a series of pyrido[2,3-d]pyrimidines shows promising activity but suffers from poor solubility, a medicinal chemist might "hop" to the pyrido[2,3-d] nih.govclockss.orgoxazinone scaffold in an attempt to improve this property while maintaining the desired pharmacological profile.

Lead diversification involves creating a library of analogs based on a lead scaffold to explore the structure-activity relationship (SAR) and identify compounds with improved properties. For the 2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one core, diversification can be achieved by introducing a variety of substituents at several key positions:

The 2-phenyl ring: Modification of this ring with different electron-donating or withdrawing groups, or its replacement with other aromatic or heteroaromatic rings, can significantly impact target binding and selectivity.

The lactone carbonyl: While less common, modifications at this position could be explored to modulate reactivity and interactions with the biological target.

Table 2: Exemplary Scaffold Hopping Strategies Involving Pyrido-fused Heterocycles

Original ScaffoldHopped ScaffoldRationale for HoppingPotential Therapeutic Area
Pyrido[2,3-d]pyrimidine (B1209978)2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one Improve solubility, alter metabolic profile, explore new intellectual property.Oncology, Inflammation
Quinazolinone2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one Modulate target selectivity, enhance cell permeability.CNS disorders, Infectious diseases
2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one Pyrido[2,3-d]pyridazineIntroduce new hydrogen bonding patterns, alter 3D conformation.Cardiovascular diseases

Interdisciplinary Research Integrating Chemical Biology, Structural Biology, and Pharmacology for Novel Insights

A comprehensive understanding of the therapeutic potential of 2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one and its derivatives can only be achieved through a concerted, interdisciplinary research effort. The integration of chemical biology, structural biology, and pharmacology is crucial for elucidating the mechanism of action, identifying biological targets, and optimizing lead compounds.

Chemical biology provides the tools and techniques to synthesize novel analogs and chemical probes based on the pyrido[2,3-d] nih.govclockss.orgoxazinone scaffold. These probes can then be used to study the interactions of these compounds with biological systems in a cellular context. For example, affinity-based probes can be designed to pull down the cellular targets of a bioactive compound, leading to target identification and validation.

Structural biology , primarily through X-ray crystallography and NMR spectroscopy, can provide atomic-level insights into how these compounds bind to their biological targets. This information is invaluable for understanding the SAR and for guiding the rational design of more potent and selective inhibitors. Molecular modeling and computational chemistry can further complement these experimental approaches by predicting binding modes and affinities.

Pharmacology plays a critical role in evaluating the biological effects of these compounds in vitro and in vivo. Pharmacological studies are essential to determine the efficacy, potency, and selectivity of the compounds, as well as their pharmacokinetic and pharmacodynamic profiles. The insights gained from pharmacological testing are fed back to the chemical biology and structural biology teams to guide the next round of compound design and synthesis, creating a virtuous cycle of drug discovery and development.

The study of related pyrido[2,3-d]pyrimidine derivatives has already demonstrated the power of this integrated approach, leading to the discovery of potent kinase inhibitors for the treatment of cancer. nih.gov A similar strategy applied to the 2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one scaffold holds significant promise for the development of novel therapeutics for a range of diseases.

Table 3: Interdisciplinary Approaches for Investigating 2-Phenyl-4H-pyrido[2,3-d] nih.govclockss.orgoxazin-4-one

DisciplineKey ContributionsExpected Outcomes
Chemical Biology Synthesis of compound libraries and chemical probes.Identification of bioactive compounds and their cellular targets.
Structural Biology Determination of protein-ligand complex structures.Understanding of binding modes and structure-activity relationships.
Pharmacology In vitro and in vivo evaluation of biological activity.Determination of efficacy, potency, and pharmacokinetic properties.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one?

  • Methodological Answer : The compound can be synthesized via cyclization of anthranilic acid derivatives. For example, reacting anthranilic acid with benzoyl chloride in pyridine, followed by NaHCO₃ treatment, yields 2-phenyl-substituted oxazinones. Reaction completion is monitored via TLC using cyclohexane:ethyl acetate (2:1) . Alternatively, palladium-catalyzed carbonylative cyclization of 2-iodoanilines with aryl iodides under CO atmosphere provides high-purity products, as demonstrated for structurally similar brominated derivatives (e.g., 7-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one) . Microwave-assisted synthesis (e.g., 100–120°C, 300 W) reduces reaction times for analogous pyrido-oxazinones .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Characterization typically involves ¹H/¹³C NMR and X-ray crystallography . For example, NMR signals for the pyrido-oxazinone core appear at δ ~8.3 ppm (aromatic protons) and ~158 ppm (carbonyl carbons) in CDCl₃ . Crystallographic data from SHELX-refined structures (e.g., SHELXL/SHELXS) validate bond lengths and angles, ensuring structural accuracy . Purity is confirmed via HPLC (>95%) or melting-point analysis .

Q. What are the primary biological targets of pyrido-oxazinone derivatives?

  • Methodological Answer : These compounds often target α/β hydrolases such as cholesterol esterase (CEase) and acetylcholinesterase (AChE). For example, cyclopenta-fused thieno-oxazinones exhibit CEase inhibition (Kᵢ ~630 nM) via alternate substrate mechanisms, while bulky substituents on the pyrido ring enhance AChE selectivity (IC₅₀ ~330 nM) . Enzyme assays using spectrophotometric monitoring (e.g., p-nitrophenyl acetate hydrolysis for CEase) are standard .

Advanced Research Questions

Q. How can contradictory inhibition data for pyrido-oxazinones against CEase and AChE be resolved?

  • Methodological Answer : Contradictions arise from ternary enzyme-substrate-inhibitor complex formation , observed in hyperbolic mixed-type inhibition kinetics. For example, residual AChE activity at infinite inhibitor concentrations suggests partial binding. Resolve this via progress curve analysis and Ki/IC₅₀ comparisons under varied substrate concentrations. highlights CEase-AChE selectivity differences due to cycloaliphatic vs. tetrahydropyrido ring systems .

Q. What strategies optimize synthetic yields of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use recyclable Pd/C (5 mol%) in carbonylative cyclization to reduce metal leaching and improve turnover .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 15 min at 120°C) while maintaining yields >80% .
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane:EtOAc gradient) removes unreacted anthranilic acid .

Q. How do computational methods aid in designing pyrido-oxazinone derivatives for enzyme inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CEase/AChE active sites. Focus on hydrogen bonding with catalytic triads (e.g., Ser-His-Asp in CEase).
  • QSAR Models : Correlate substituent hydrophobicity (ClogP) with inhibition potency. Bulky groups (e.g., benzyl) enhance AChE binding .
  • MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories to prioritize synthetic targets .

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